

2-Fluoro-6-formylpyridine CAS number 208110-81-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-formylpyridine

Cat. No.: B112266

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-formylpyridine** (CAS: 208110-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-formylpyridine, also known as 6-fluoropicolinaldehyde, is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and an aldehyde functional group on the pyridine ring imparts unique reactivity and makes it a valuable synthetic intermediate. The electron-withdrawing nature of the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the ring, while the aldehyde group serves as a versatile handle for a wide range of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, spectral characteristics, reactivity, and handling.

Physicochemical Properties

Quantitative data for **2-Fluoro-6-formylpyridine** is primarily based on computational predictions and information from chemical suppliers. Experimental values are not widely published.

Property	Value	Source(s)
CAS Number	208110-81-0	[1] [2]
Molecular Formula	C ₆ H ₄ FNO	[3] [4]
Molecular Weight	125.10 g/mol	[4]
Appearance	Colorless to yellow to brown solid or liquid	[2]
Boiling Point	192.4 ± 20.0 °C (Predicted)	
Density	1.269 ± 0.06 g/cm ³ (Predicted)	
Flash Point	70 °C	[1]
InChI Key	HENWRHPVXMPQNF-UHFFFAOYSA-N	[2] [4]
Storage Temperature	2-8 °C, Sealed in dry conditions	[2]

Synthesis

While specific peer-reviewed syntheses for **2-Fluoro-6-formylpyridine** are not abundant in the literature, a highly plausible and common synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 2-Fluoro-6-methylpyridine (CAS: 407-22-7). This precursor is commercially available.[\[5\]](#)[\[6\]](#)[\[7\]](#) The oxidation of a methylpyridine to a picinalaldehyde is a standard transformation in organic synthesis.

Oxidizing Agent
(e.g., SeO₂, MnO₂)

Solvent (e.g., Dioxane)
Heat

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Fluoro-6-formylpyridine** via oxidation.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard oxidation methods for related compounds and should be adapted and optimized.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methylpyridine (1.0 eq).
- Reagents: Add selenium dioxide (SeO_2 , 1.1 eq) and suspend the mixture in a suitable solvent such as 1,4-dioxane.
- Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove selenium byproducts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield **2-Fluoro-6-formylpyridine**.

Spectroscopic Analysis

Experimental spectra for **2-Fluoro-6-formylpyridine** are not publicly available. The following tables contain predicted data based on the analysis of structurally similar compounds, such as 3-fluoro-2-formyl-6-methylpyridine and other substituted pyridines.^[8]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0	d	~2 Hz	H (aldehyde, -CHO)
~8.0	t	~8 Hz	H4 (pyridyl)
~7.8	dd	~8, 2 Hz	H5 (pyridyl)
~7.4	dd	~8, 2 Hz	H3 (pyridyl)

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Coupling (JCF, Hz)	Assignment
~192	small d	C (aldehyde, -CHO)
~165	${}^1\text{JCF} \approx 240$ Hz	C2 (C-F)
~153	${}^3\text{JCF} \approx 15$ Hz	C6 (C-CHO)
~140	${}^3\text{JCF} \approx 8$ Hz	C4
~122	${}^2\text{JCF} \approx 35$ Hz	C3
~120	${}^4\text{JCF} \approx 4$ Hz	C5

Mass Spectrometry (Predicted)

m/z Value	Ion	Notes
125.03	[M] ⁺	Molecular Ion
124.02	[M-H] ⁺	Loss of aldehyde proton
97.03	[M-CO] ⁺	Loss of carbonyl group
96.02	[M-CHO] ⁺	Loss of entire formyl group

FTIR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2850, ~2750	C-H Stretch (Fermi doublet)	Aldehyde (-CHO)
~1710	C=O Stretch	Aldehyde (-CHO)
~1600, ~1470	C=C, C=N Stretch	Aromatic Pyridine Ring
~1250	C-F Stretch	Aryl-Fluoride

Reactivity and Applications

2-Fluoro-6-formylpyridine is primarily used as a versatile building block. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the C-F bond can be subject to nucleophilic aromatic substitution (SNAr) under certain conditions.

A common application involves the reduction of the aldehyde to a primary alcohol, which can then be used in further synthetic steps.

Reaction Conditions
1. Hydrosilane (e.g., Ph ₂ SiH ₂) Catalyst (e.g., Mn(I) complex) Toluene, UV Irradiation
2. Basic Hydrolysis (e.g., NaOH)

[Click to download full resolution via product page](#)

Caption: Representative reaction workflow: Reduction of the aldehyde.

Representative Experimental Protocol: Aldehyde Reduction

This protocol is adapted from a similar hydrosilylation of 2-formylpyridine and serves as a representative example.[\[9\]](#)

- Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Manganese(I) catalyst (1 mol%).
- Reagents: Add anhydrous toluene, followed by **2-Fluoro-6-formylpyridine** (1.0 eq) and diphenylsilane (Ph_2SiH_2 , 1.5 eq).
- Reaction: Irradiate the stirred reaction mixture with a UV lamp (350 nm) at room temperature for 1-8 hours, monitoring by TLC.
- Workup: Upon completion, quench the reaction by adding methanol, followed by 2M aqueous NaOH. Stir vigorously for 2 hours.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3x).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via silica gel chromatography.

Safety and Handling

2-Fluoro-6-formylpyridine should be handled by trained professionals in a well-ventilated chemical fume hood.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	[2]
Precautionary Statements	P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [2] Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention.	
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, lab coat.	
Storage	Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.	[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 208110-81-0 | 4H15-3-26 | MDL MFCD03095149 | 2-Fluoropyridine-6-carboxaldehyde | SynQuest Laboratories [synquestlabs.com]
- 2. 6-Fluoropicolinaldehyde | 208110-81-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 208110-81-0 | 6-Fluoropicolinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 2-Fluoro-6-methylpyridine [webbook.nist.gov]
- 6. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-フルオロ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. itqb.unl.pt [itqb.unl.pt]
- To cite this document: BenchChem. [2-Fluoro-6-formylpyridine CAS number 208110-81-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112266#2-fluoro-6-formylpyridine-cas-number-208110-81-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com